molecular formula C26H22 B021532 2,2'''-Dimethyl-P-quarterphenyl CAS No. 107014-26-6

2,2'''-Dimethyl-P-quarterphenyl

Cat. No.: B021532
CAS No.: 107014-26-6
M. Wt: 334.5 g/mol
InChI Key: ZOSFHRHDWZNISB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-2-[4-[4-(2-methylphenyl)phenyl]phenyl]benzene is an organic compound with a complex aromatic structure It is a derivative of benzene, featuring multiple phenyl groups attached to a central benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-2-[4-[4-(2-methylphenyl)phenyl]phenyl]benzene typically involves multi-step organic reactions. One common method involves the Friedel-Crafts alkylation reaction, where benzene is alkylated using an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Solvent recovery and recycling are also crucial in industrial settings to minimize waste and reduce costs .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-2-[4-[4-(2-methylphenyl)phenyl]phenyl]benzene can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic aromatic substitution reactions are common, where an electrophile replaces a hydrogen atom on the aromatic ring.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Methyl-2-[4-[4-(2-methylphenyl)phenyl]phenyl]benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-2-[4-[4-(2-methylphenyl)phenyl]phenyl]benzene involves its interaction with various molecular targets. The aromatic rings can participate in π-π interactions with other aromatic systems, influencing the compound’s binding affinity and specificity. Additionally, the compound’s hydrophobic nature allows it to interact with lipid membranes, potentially affecting membrane fluidity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Methyl-2-[4-[4-(2-methylphenyl)phenyl]phenyl]benzene is unique due to its specific arrangement of phenyl groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where specific interactions and properties are required .

Properties

IUPAC Name

1-methyl-2-[4-[4-(2-methylphenyl)phenyl]phenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22/c1-19-7-3-5-9-25(19)23-15-11-21(12-16-23)22-13-17-24(18-14-22)26-10-6-4-8-20(26)2/h3-18H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOSFHRHDWZNISB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC=C(C=C2)C3=CC=C(C=C3)C4=CC=CC=C4C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2,2'''-Dimethyl-P-quarterphenyl
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2,2'''-Dimethyl-P-quarterphenyl
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2,2'''-Dimethyl-P-quarterphenyl
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2,2'''-Dimethyl-P-quarterphenyl
Reactant of Route 5
Reactant of Route 5
2,2'''-Dimethyl-P-quarterphenyl
Reactant of Route 6
Reactant of Route 6
2,2'''-Dimethyl-P-quarterphenyl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.